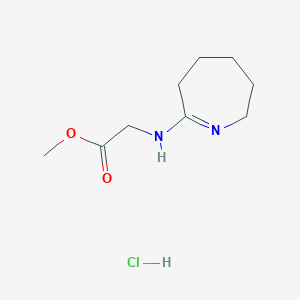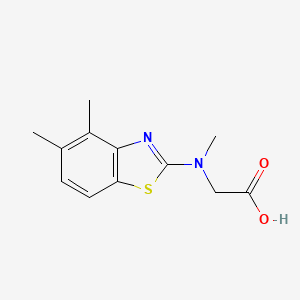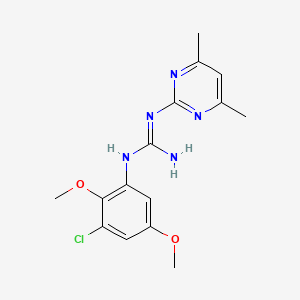
1,2-Dimethoxybenzene-4,5-D2
Overview
Description
“1,2-Dimethoxybenzene-4,5-D2” is a heterocyclic organic compound . It is also known by other names such as “o-Dimethoxybenzene”, “Pyrocatechol Dimethyl Ether”, and "Veratrole" . The molecular weight of this compound is 140.18 and its molecular formula is C6H2D2(OCH3)2 .
Synthesis Analysis
The synthesis of “1,2-Dimethoxybenzene-4,5-D2” involves electrophilic aromatic substitution reactions . The key step in these reactions is the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .
Molecular Structure Analysis
The molecular structure of “1,2-Dimethoxybenzene-4,5-D2” consists of a benzene ring with two methoxy groups attached to it . The molecular formula of this compound is C8H8D2O2 .
Chemical Reactions Analysis
“1,2-Dimethoxybenzene-4,5-D2” undergoes electrophilic aromatic substitution reactions . These reactions involve the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is then regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1,2-Dimethoxybenzene-4,5-D2” include a molecular weight of 140.18 and a molecular formula of C6H2D2(OCH3)2 . It is stable if stored under recommended conditions .
Scientific Research Applications
Environmental Testing
1,2-Dimethoxybenzene-4,5-D2: is utilized as a reference standard in environmental testing due to its stable isotopic labeling. This allows for precise tracking and quantification of environmental pollutants and aids in the study of pollutant behavior in different ecosystems .
Polymer Chemistry
Surface Coating Technology
Drug Delivery Systems
Photothermal Cancer Therapy
Energy Storage
Artificial Photosynthesis
Microfluidic Systems
Mechanism of Action
Target of Action
1,2-Dimethoxybenzene-4,5-D2 is a derivative of benzene, which is a fundamental component in a wide range of chemical compounds. The primary targets of this compound are likely to be similar to those of benzene and its derivatives .
Mode of Action
The mode of action of 1,2-Dimethoxybenzene-4,5-D2 is likely to involve electrophilic aromatic substitution, a common reaction mechanism for benzene derivatives . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Methylglyoxal was assayed by derivatization with 1,2-diamino-4,5-dimethoxybenzene and high-performance liquid chromatography (HPLC) of the resulting quinoxaline .
Pharmacokinetics
It’s known that deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs . Deuterated compounds often exhibit altered absorption, distribution, metabolism, and excretion (ADME) properties, which can impact bioavailability .
Result of Action
It’s known that benzene and its derivatives can have various biological effects, depending on their specific structures and the context of their use .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,2-Dimethoxybenzene-4,5-D2. For instance, the compound’s stability may be affected by storage conditions . Additionally, the compound’s action and efficacy could be influenced by factors such as pH, temperature, and the presence of other substances in the environment .
Safety and Hazards
“1,2-Dimethoxybenzene-4,5-D2” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1,2-dideuterio-4,5-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-9-7-5-3-4-6-8(7)10-2/h3-6H,1-2H3/i3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDKAPXRBAPSQN-NMQOAUCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C=C(C(=C1)OC)OC)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dimethoxybenzene-4,5-D2 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-methyl-N-[6-(methylthio)-1,3-benzothiazol-2-yl]glycine](/img/structure/B1426625.png)

![N-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-methylglycine](/img/structure/B1426628.png)
![4-Methoxy-2-(methylsulfonyl)benzo[d]thiazole](/img/structure/B1426629.png)
![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B1426631.png)








